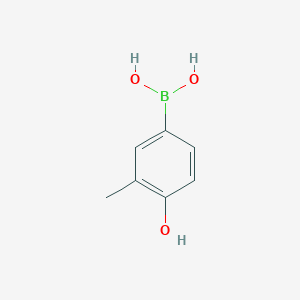

(4-Hydroxy-3-methylphenyl)boronic acid

Description

BenchChem offers high-quality (4-Hydroxy-3-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxy-3-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-hydroxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHWHLOMMPXHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665370 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762263-66-1 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (4-Hydroxy-3-methylphenyl)boronic Acid

Executive Summary

(4-Hydroxy-3-methylphenyl)boronic acid (CAS RN: 762263-66-1) is a functionalized organoboron compound featuring a phenolic hydroxyl group ortho to a methyl substituent, with a boronic acid moiety at the para position relative to the hydroxyl. This structural arrangement imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry (as a transition state bioisostere) and materials science (for carbohydrate sensing). This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns, specifically focusing on Suzuki-Miyaura cross-coupling and stability against protodeboronation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The presence of the ortho-methyl group influences the acidity of the phenolic proton and provides steric shielding that can modulate the stability of the carbon-boron bond.

| Property | Specification |

| IUPAC Name | (4-Hydroxy-3-methylphenyl)boronic acid |

| CAS Registry Number | 762263-66-1 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| SMILES | Cc1cc(B(O)O)ccc1O |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Phenol) | ~10.2 (Predicted) |

| pKa (Boronic Acid) | ~8.8 (Predicted) |

| Storage Conditions | Inert atmosphere, -20°C (Prevent anhydride formation) |

Structural Analysis

The compound exists in equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine). The ortho-methyl group exerts a positive inductive effect (+I) on the phenol ring, slightly increasing the electron density at the carbon-boron bond compared to the non-methylated analog. This electron-rich nature makes the C-B bond susceptible to protodeboronation under acidic or high-temperature conditions.

Synthetic Methodology

Direct lithiation of the unprotected phenol is inefficient due to the acidic hydroxyl proton consuming an equivalent of the organometallic reagent. A protection-deprotection strategy is the industry standard for high-yield synthesis.

Validated Synthesis Protocol

Reaction Scheme: 4-Bromo-2-methylphenol

Step 1: Phenol Protection

-

Reagents: 4-Bromo-2-methylphenol (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetone or DMF.

-

Procedure: Reflux the mixture for 4–6 hours. Filter inorganic salts and concentrate. Recrystallize to obtain the benzyl ether.

-

Rationale: Benzyl protection is robust against the basic conditions of the subsequent lithiation step.

-

Step 2: Metalation and Borylation

-

Reagents: Benzyl-protected intermediate (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃, 1.2 eq).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Cool the THF solution of the protected aryl bromide to -78°C under argon.

-

Add n-BuLi dropwise over 30 minutes. Stir for 1 hour to ensure Lithium-Halogen exchange.

-

Add Triisopropyl borate rapidly. Allow the mixture to warm to room temperature overnight.

-

Mechanism:[1][2][3][4] The aryllithium intermediate attacks the empty p-orbital of the boron atom.

-

Step 3: Hydrolysis and Deprotection

-

Reagents: 10% HCl or Hydrogen/Pd-C (for hydrogenolysis).

-

Procedure:

-

Acid Hydrolysis: Treat the reaction mixture with dilute acid to hydrolyze the boronate ester.

-

Debenzylation: If the benzyl group survives acid workup, perform catalytic hydrogenation (H₂, Pd/C) in MeOH to liberate the phenol.

-

Note: Acid hydrolysis must be controlled to prevent protodeboronation.

-

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway highlighting the protection strategy required to preserve the phenolic moiety during metalation.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

This compound serves as a nucleophilic partner in Suzuki couplings to install the 4-hydroxy-3-methylphenyl moiety.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Base: Weak bases like K₃PO₄ or Na₂CO₃ are preferred over strong alkoxides to minimize protodeboronation.

-

Solvent: Dioxane/Water (4:1) or Toluene/Water systems.

-

Self-Validation: The reaction progress should be monitored by HPLC. The disappearance of the aryl halide and the formation of the biaryl product confirm the cycle. Note: The free phenol can coordinate to Pd; if yields are low, use the protected benzyl ether form for coupling and deprotect post-coupling.

Protodeboronation (Stability Warning)

Electron-rich arylboronic acids are prone to protodeboronation , where the C-B bond is cleaved by a proton, replacing the boronic acid group with hydrogen.

-

Mechanism: Acid-catalyzed ipso-substitution.

-

Risk Factor: High for (4-Hydroxy-3-methylphenyl)boronic acid due to the electron-donating OH and Methyl groups.

-

Mitigation: Avoid strong acids and prolonged heating in aqueous media. Store in solid form.

Functional Mechanism Diagram

Caption: Divergent reactivity pathways: Productive cross-coupling vs. destructive protodeboronation.

Safety & Handling

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Handle in a fume hood. Avoid dust formation.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent polymerization to boroxine anhydride.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13113. [Link]

-

PubChem. (2025). Compound Summary: Boronic acid, B-(4-hydroxy-3-methylphenyl)-. National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 2. C11H11BO2 CAS:103986-53-4 (4-METHYL-1-NAPHTHALENE)BORONIC ACID, CasNo.103986-53-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (4-Hydroxy-3-methylphenyl)boronic acid

Introduction: The Significance of (4-Hydroxy-3-methylphenyl)boronic acid

(4-Hydroxy-3-methylphenyl)boronic acid, with the CAS number 762263-66-1, is a bifunctional organic compound featuring a phenyl ring substituted with a hydroxyl group, a methyl group, and a boronic acid moiety[1]. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. The hydroxyl group offers a site for further functionalization or can influence the electronic properties of the molecule, making it a compound of interest in medicinal chemistry and materials science.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of (4-Hydroxy-3-methylphenyl)boronic acid before its use in any application. This guide provides the foundational knowledge and practical steps to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (4-Hydroxy-3-methylphenyl)boronic acid, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For arylboronic acids, it's crucial to use a solvent that does not lead to extensive oligomerization, which can result in broad, uninterpretable spectra. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often good choices as they can break up the hydrogen-bonded networks that lead to oligomerization[2].

Predicted ¹H NMR Spectrum:

The expected ¹H NMR spectrum of (4-Hydroxy-3-methylphenyl)boronic acid in DMSO-d₆ would exhibit the following signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH | The acidic proton of the phenolic hydroxyl group, often broad and exchangeable with D₂O. |

| ~7.8 - 8.2 | Singlet (broad) | 2H | B(OH )₂ | The protons of the boronic acid group are acidic and often appear as a broad singlet, also exchangeable with D₂O. |

| ~7.4 - 7.6 | Multiplet | 2H | Ar-H | Aromatic protons ortho and meta to the boronic acid group. Their exact shifts and coupling patterns will depend on the combined electronic effects of the hydroxyl and methyl groups. |

| ~6.8 - 7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group and meta to the boronic acid group. |

| ~2.2 | Singlet | 3H | Ar-CH ₃ | The three equivalent protons of the methyl group attached to the aromatic ring. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-Hydroxy-3-methylphenyl)boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 25 °C.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Workflow for ¹H NMR Analysis:

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets[3]. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of (4-Hydroxy-3-methylphenyl)boronic acid is expected to show seven distinct signals:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~155 - 160 | C -OH | The aromatic carbon attached to the hydroxyl group, significantly deshielded by the oxygen atom. |

| ~135 - 140 | C -B(OH)₂ | The aromatic carbon attached to the boronic acid group. The exact shift is variable and can be broad due to quadrupolar relaxation of the boron nucleus. |

| ~130 - 135 | Aromatic C -H | Aromatic carbons. |

| ~125 - 130 | C -CH₃ | The aromatic carbon attached to the methyl group. |

| ~115 - 120 | Aromatic C -H | Aromatic carbons ortho and para to the electron-donating hydroxyl and methyl groups will be more shielded. |

| ~110 - 115 | Aromatic C -H | Aromatic carbons. |

| ~15 - 20 | Ar-C H₃ | The carbon of the methyl group, appearing in the aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz proton frequency).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C NMR is less sensitive than ¹H NMR.

-

Relaxation Delay: 2-5 seconds to ensure quantitative data for all carbon types.

-

-

Data Acquisition & Processing: Similar to ¹H NMR, the acquired FID is processed to obtain the final spectrum, which is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds. For (4-Hydroxy-3-methylphenyl)boronic acid, IR spectroscopy will confirm the presence of the hydroxyl, aromatic, and boronic acid groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3600 | O-H stretch (phenol and B(OH)₂) | Strong, broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 3000 | Aliphatic C-H stretch (methyl) | Medium |

| 1600 - 1620 & 1450 - 1500 | C=C stretch (aromatic ring) | Medium to strong |

| 1310 - 1390 | B-O stretch | Strong |

| 1150 - 1250 | C-O stretch (phenol) | Strong |

Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid (4-Hydroxy-3-methylphenyl)boronic acid directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition & Processing: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis:

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For a relatively small molecule like (4-Hydroxy-3-methylphenyl)boronic acid, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum:

The molecular formula of (4-Hydroxy-3-methylphenyl)boronic acid is C₇H₉BO₃, with a monoisotopic mass of 152.0645 g/mol .

-

Positive Ion Mode ESI-MS: The spectrum would likely show the protonated molecule, [M+H]⁺, at m/z 153.0723. Adducts with sodium, [M+Na]⁺, at m/z 175.0543, or potassium, [M+K]⁺, at m/z 191.0282, may also be observed.

-

Negative Ion Mode ESI-MS: The deprotonated molecule, [M-H]⁻, would be observed at m/z 151.0567.

Experimental Protocol for LC-MS (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Mass Spectrometer: An ESI mass spectrometer (e.g., quadrupole, time-of-flight).

-

Ionization Mode: Positive and/or negative electrospray ionization.

-

Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

-

Capillary Voltage, Nebulizer Gas Flow, Drying Gas Flow, and Temperature: These parameters should be optimized for the specific instrument and compound to achieve a stable spray and maximum ion intensity.

-

-

Data Acquisition & Processing: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatograph (LC). The resulting mass spectrum is a plot of ion intensity versus m/z. For HRMS, the instrument must be properly calibrated to achieve high mass accuracy.

Conclusion

While direct experimental spectroscopic data for (4-Hydroxy-3-methylphenyl)boronic acid is not readily found in public databases, a comprehensive understanding of its structure and the principles of spectroscopic analysis allows for a robust prediction of its spectral characteristics. This guide provides the necessary theoretical background, predicted data, and detailed experimental protocols for researchers to confidently characterize this important chemical building block. The application of these methodologies will ensure the structural integrity and purity of (4-Hydroxy-3-methylphenyl)boronic acid, enabling its successful application in further research and development.

References

-

PubChem. (4-Fluoro-3-methylphenyl)boronic acid. Available at: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

-

Wikipedia. Carbon-13 nuclear magnetic resonance. Available at: [Link]

-

SpectraBase. 4-Methoxyphenylboronic acid. Available at: [Link]

-

PubChem. Tolylboronic acid. Available at: [Link]

Sources

Technical Guide: (4-Hydroxy-3-methylphenyl)boronic Acid Solubility Profile

Executive Summary

(4-Hydroxy-3-methylphenyl)boronic acid (CAS 762263-66-1) is a functionalized arylboronic acid critical in medicinal chemistry for Suzuki-Miyaura cross-coupling and the development of boronic acid-based proteasome inhibitors. Its solubility profile is governed by two competing equilibria: dehydration (forming boroxine trimers) and ionization (forming boronate anions).[1]

This guide provides a technical analysis of its solubility behavior, establishing DMSO and Methanol as primary stock solvents while detailing the pH-dependent aqueous solubility essential for biological screening and synthetic optimization.

Physicochemical Identity & Properties[2][3][4][5][6][7][8][9]

| Property | Detail |

| Chemical Name | (4-Hydroxy-3-methylphenyl)boronic acid |

| CAS Number | 762263-66-1 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| Structure | Phenyl ring substituted with -B(OH)₂ (C1), -CH₃ (C3), -OH (C4) |

| Physical Form | White to off-white solid |

| pKa (Calculated) | ~9.2 (Boronic Acid), ~10.0 (Phenolic -OH) [1, 2] |

Structural Impact on Solubility

Unlike simple phenylboronic acid, this compound possesses a phenolic hydroxyl group.[1] This dual-functionality creates a unique solubility window:

-

Hydrophilicity: The phenolic -OH increases polarity, slightly improving water solubility compared to non-hydroxylated analogs.

-

Boroxine Formation: Like all arylboronic acids, it exists in equilibrium with its cyclic trimer (boroxine) in the solid state and in non-polar solvents.[1] This anhydride form is less soluble in water but highly soluble in organic media.[1]

Solubility Matrix

The following data summarizes the solubility behavior based on structural class properties (Hydroxylated Arylboronic Acids) and thermodynamic principles.

| Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |

| DMSO | High | > 50 mg/mL | Primary Stock Solution. Prevents boroxine precipitation. |

| Methanol/Ethanol | High | > 30 mg/mL | Good for intermediate dilutions; avoid for long-term storage due to esterification. |

| THF | Moderate-High | > 20 mg/mL | Suitable for synthetic reactions; ensure anhydrous conditions to limit protodeboronation. |

| Water (pH 7) | Low | < 5 mg/mL | Poor solubility in neutral media due to molecular aggregation.[1] |

| Water (pH > 10) | High | > 20 mg/mL | Soluble via Ionization. Forms boronate/phenolate anions.[1] |

| DCM/Chloroform | Moderate | Variable | Solubilizes the boroxine form; less effective for the free acid.[1] |

Critical Note: Commercial samples often contain varying amounts of the boroxine anhydride.[1] This does not affect stoichiometry in Suzuki couplings (as water in the base hydrolyzes it), but it does affect gravimetric preparation of stock solutions.[1] Always verify concentration via HPLC or NMR if precision <1% is required.[1]

Mechanistic Solubility & Equilibria[1]

Understanding the species in solution is vital for assay reproducibility.[1] The compound does not simply "dissolve"; it equilibrates.[1]

The Equilibrium Network

In solution, CAS 762263-66-1 navigates three distinct states:

-

Free Acid: The monomeric species (active in binding).[1]

-

Boroxine (Anhydride): A cyclic trimer formed by dehydration.[1] Predominant in solid state and dry organic solvents.[1]

-

Boronate Anion: The tetrahedral, negatively charged species formed at high pH.[1]

Figure 1: Solubility equilibrium network showing the transition from solid state to dissolved species dependent on solvent and pH.[1]

pH-Dependent Solubility (The "pKa Effect")

The Hammett equation predicts the pKa of the boronic acid group to be approximately 9.2, slightly higher than phenylboronic acid (8.[1]8) due to the electron-donating methyl and hydroxy groups [3].

-

pH < 8: The compound remains neutral and sparingly soluble.[1]

-

pH 8–10: Formation of the boronate anion increases solubility.[1]

-

pH > 10: Ionization of the phenolic proton (pKa ~10) creates a highly soluble dianion.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for biological screening or master stocks.[1]

-

Weighing: Weigh 15.2 mg of (4-Hydroxy-3-methylphenyl)boronic acid into a 1.5 mL amber microcentrifuge tube.

-

Note: Amber tubes protect against potential photo-oxidative deboronation [4].

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

-

Observation: The solution should be clear and colorless.[1]

-

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent boroxine precipitation.

Protocol B: Thermodynamic Solubility Determination (Aqueous)

Use this to determine exact solubility in a specific buffer.[1]

-

Saturation: Add excess solid (~10 mg) to 0.5 mL of the target buffer (e.g., PBS pH 7.[1]4) in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding).

-

Caution: Do not use Nylon filters, as boronic acids can interact with nylon matrices.[1]

-

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Application: Suzuki-Miyaura Coupling Optimization

For synthetic chemists, solubility dictates the reaction rate.[1] The choice of solvent system must balance the solubility of the organic halide and the boronic acid.[1]

Figure 2: Decision tree for solvent selection in Suzuki-Miyaura coupling reactions involving (4-Hydroxy-3-methylphenyl)boronic acid.

Mechanistic Insight for Synthesis

In mixed solvent systems (System B), the water component is non-negotiable.[1] Water is required to:

-

Hydrolyze the boroxine impurity back to the reactive boronic acid monomer.[1]

-

Solubilize the inorganic base (K₂CO₃/Cs₂CO₃) to facilitate the formation of the reactive boronate species (transmetallation precursor).[1]

References

-

Structural and physicochemical properties of boronic acids. Wiley-VCH. (2010).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][2][3][4][5][1]

-

Acidity Constants of Boronic Acids. Molecules. (2024). Correlates Hammett constants to pKa values for substituted arylboronic acids.

-

Solubility of Isobutoxyphenylboronic Acids. Journal of Chemical & Engineering Data. (2020). Establishes solubility trends for alkoxy-substituted boronic acids in organic solvents. [1]

-

Oxidative Stability of Boronic Acids. Chemical Reviews. (2015). Details the susceptibility of electron-rich arylboronic acids to oxidative deboronation. [1]

-

Product Data: (4-Hydroxy-3-methylphenyl)boronic acid. BLDpharm / PubChem. CAS 762263-66-1 Identity Verification. [1]

Sources

Technical Guide: (4-Hydroxy-3-methylphenyl)boronic acid and its Derivatives

Executive Summary

(4-Hydroxy-3-methylphenyl)boronic acid (CAS 762263-66-1) is a specialized organoboron building block critical in the synthesis of biaryl scaffolds found in Selective Estrogen Receptor Degraders (SERDs) and 17

While structurally simple, its utility is defined by the interplay between the electron-donating hydroxyl group (para-position) and the steric influence of the methyl group (ortho-position). This electronic enrichment makes the compound highly nucleophilic in Suzuki-Miyaura cross-couplings but simultaneously susceptible to protodeboronation —a decomposition pathway that necessitates rigorous control of pH and temperature during handling.

This guide provides an authoritative technical breakdown of the compound's synthesis, stability mechanisms, and application protocols in modern drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The free acid is often handled in its protected forms (e.g., methyl ether or pinacol ester) to enhance stability and solubility during intermediate steps.

| Property | Data | Notes |

| IUPAC Name | (4-Hydroxy-3-methylphenyl)boronic acid | Also known as 4-Borono-2-methylphenol |

| CAS Number | 762263-66-1 | Free acid form |

| Precursor CAS | 2362-12-1 | 4-Bromo-2-methylphenol (Starting material) |

| Molecular Formula | C | MW: 151.96 g/mol |

| pKa (Phenol) | ~10.3 | Estimated; slightly higher than phenol due to methyl donation |

| Appearance | White to off-white powder | Hygroscopic; tends to form boroxines (anhydrides) |

| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar solvents; decomposes in hot water |

Synthesis & Preparation Strategies

The synthesis of (4-Hydroxy-3-methylphenyl)boronic acid presents a challenge: the acidic phenolic proton interferes with the lithiation steps typically used to install the boron moiety. Therefore, a Protection-Metalation-Deprotection strategy is the industry standard.

Synthetic Workflow

The following diagram illustrates the optimal route starting from 4-bromo-2-methylphenol. The hydroxyl group is protected (typically as a methyl ether) to prevent quenching of the organolithium intermediate.

Figure 1: Step-wise synthesis from commercially available bromophenol precursors.

Critical Process Parameters

-

Protection: The methyl ether (anisole) is the most robust protecting group. Benzyl (Bn) groups can be used but may complicate hydrogenation steps later if the biaryl product contains sensitive alkenes.

-

Cryogenic Control: The lithiation step requires -78°C. The electron-rich ring makes the lithium intermediate reactive; higher temperatures lead to benzyne formation or polymerization.

-

Boron Source: Triisopropyl borate (B(OiPr)

) is preferred over Trimethyl borate (B(OMe)

Reactivity Profile: The Protodeboronation Challenge

The primary failure mode for this compound in Suzuki coupling is protodeboronation —the replacement of the boronic acid group with a proton.[1][2]

Mechanism of Instability

Electron-rich aromatic rings (like phenols and anisoles) accelerate protodeboronation. The mechanism typically involves the formation of a boronate anion under basic conditions, which is then protonated at the ipso carbon by water or solvent, leading to C-B bond cleavage.

-

Risk Factor: High pH (>10) and high temperature (>80°C).

-

Mitigation: Use mild bases (K

PO

Figure 2: The protodeboronation pathway.[3] The electron-donating -OH/-OMe group stabilizes the transition state, accelerating decomposition.

Applications in Drug Discovery

This specific boronic acid is a "privileged structure" for generating 4-hydroxy-3-methylphenyl motifs, which mimic the A-ring of estradiol. This makes it indispensable in endocrinology-focused medicinal chemistry.

Case Study: SERD Synthesis (e.g., LSZ102)

In the development of Selective Estrogen Receptor Degraders (SERDs) like LSZ102, the 4-hydroxy-3-methylphenyl moiety is crucial for high-affinity binding to the Estrogen Receptor (ER

-

Role: It forms hydrogen bonds within the ligand-binding domain (LBD) of the receptor.

-

Chemistry: The motif is introduced via Suzuki coupling of the boronic acid (or its protected ester) with a halogenated benzothiophene or indazole core.

Case Study: 17 -HSD2 Inhibitors

Inhibitors of 17

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol for coupling (4-Hydroxy-3-methylphenyl)boronic acid with aryl bromides.

Reagents:

-

Aryl Bromide (1.0 equiv)[3]

-

(4-Hydroxy-3-methylphenyl)boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane or DME (Degassed).

Procedure:

-

Charge: In a reaction vial, combine the aryl bromide, boronic acid, and Pd catalyst.

-

Inert: Evacuate and backfill with Argon (x3).

-

Solvent: Add degassed 1,4-Dioxane and the base solution.

-

Heat: Seal and heat to 80–90°C for 4–12 hours. Note: Monitor by LCMS. If protodeboronation is observed (mass of Ar-H), lower temperature to 60°C and extend time.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na

SO -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Demethylation (If using the protected Anisole)

If the coupling was performed using (4-Methoxy-3-methylphenyl)boronic acid, the phenol must be revealed.

Reagents:

-

Coupled Biaryl Product (1.0 equiv)

-

BBr

(1.0 M in DCM, 3.0–4.0 equiv) -

Solvent: Anhydrous DCM.

Procedure:

-

Cool: Dissolve substrate in DCM and cool to -78°C (Dry ice/acetone).

-

Add: Dropwise addition of BBr

. The solution may turn yellow/orange. -

Warm: Allow to warm to 0°C or RT over 2 hours.

-

Quench: Carefully quench with MeOH or ice water (Exothermic!).

-

Extract: Extract with DCM or EtOAc.

-

Note: This method cleaves the methyl ether to the free phenol.

References

-

Biosynth . (n.d.). 4-Methylphenylboronic acid and derivatives properties. Retrieved from

-

Zhang, G., et al. (2017). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester.... ResearchGate. Retrieved from

-

Poirier, D., et al. (2010). Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17

-HSD1. ACS Publications. Retrieved from -

Novartis Institutes for BioMedical Research . (2018). Discovery of LSZ102, a Potent, Orally Bioavailable SERD. ACS Medicinal Chemistry Letters. Retrieved from

-

Sigma-Aldrich . (n.d.). Product Specification: (4-Hydroxy-3-methylphenyl)boronic acid (CAS 762263-66-1).[4][5][6][7] Retrieved from

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. (4-Hydroxy-3-methylphenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 5. 762263-66-1|(4-Hydroxy-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. (4-羟基-3-甲基苯基)硼酸 | CAS:762263-66-1 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 7. chem960.com [chem960.com]

Theoretical studies of (4-Hydroxy-3-methylphenyl)boronic acid

**A Theoretical and

Practical Guide to (4-Hydroxy-3-methylphenyl)boronic Acid: Properties, Analysis, and Applications**

Abstract

(4-Hydroxy-3-methylphenyl)boronic acid is a versatile substituted phenylboronic acid that serves as a critical building block in organic synthesis and medicinal chemistry. Its unique electronic and structural properties, conferred by the hydroxyl, methyl, and boronic acid functional groups, make it an important reagent in Suzuki-Miyaura cross-coupling reactions and a valuable scaffold in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings, experimental characterization, and practical applications of this compound. We delve into its molecular structure, spectroscopic properties, and reactivity through the lens of computational chemistry, including Density Functional Theory (DFT). Furthermore, we present detailed protocols for its analytical characterization and explore its role in the development of bioactive molecules. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1] The utility of boronic acids stems from their stability, low toxicity, and the ease with which they can be prepared and handled.[1]

(4-Hydroxy-3-methylphenyl)boronic acid belongs to this important class of compounds. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring, in addition to the boronic acid [-B(OH)₂] moiety, imparts specific electronic and steric characteristics that influence its reactivity and potential applications. These substituents can modulate the electron density of the aromatic ring and participate in hydrogen bonding, which is of particular interest in the context of molecular recognition and drug-receptor interactions. Boron-based compounds have shown significant promise as drug candidates for a wide range of diseases, with some having already gained clinical approval.[2] This guide aims to provide a detailed theoretical and practical examination of (4-Hydroxy-3-methylphenyl)boronic acid, bridging the gap between computational prediction and experimental validation.

Molecular Structure and Physicochemical Properties

The chemical structure of (4-Hydroxy-3-methylphenyl)boronic acid dictates its physical and chemical behavior. The molecule consists of a benzene ring substituted with a hydroxyl group at position 4, a methyl group at position 3, and a boronic acid group at position 1.

Figure 1: 2D Chemical Structure of (4-Hydroxy-3-methylphenyl)boronic acid.

Physicochemical Data Summary

A summary of the key physicochemical properties of (4-Hydroxy-3-methylphenyl)boronic acid is provided in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₉BO₃ | [3] |

| Molecular Weight | 151.96 g/mol | [3] |

| CAS Number | 762263-66-1 | [3] |

| Appearance | White to off-white powder | Generic |

| Solubility | Soluble in methanol, ethanol, DMSO | Generic |

| Storage Conditions | Inert atmosphere, store in freezer under -20°C | [3] |

Theoretical and Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like (4-Hydroxy-3-methylphenyl)boronic acid.[4] These theoretical studies provide insights that complement and guide experimental work.

Rationale for DFT in Studying Phenylboronic Acids

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like substituted phenylboronic acids, DFT provides a good balance between computational cost and accuracy.[4] Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), have been shown to reliably predict geometric parameters, vibrational frequencies, and electronic properties.[5][6] The choice of a basis set with diffuse and polarization functions is important for accurately describing the lone pairs on oxygen atoms and the delocalized π-system of the aromatic ring.

Key Computational Descriptors

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of intermolecular interactions, such as hydrogen bonding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, helping to understand the stabilizing effects of substituent groups.[5]

Figure 2: A typical workflow for the theoretical study of an organic molecule using DFT.

Experimental Characterization and Protocols

Thorough experimental characterization is essential to confirm the identity, purity, and structure of (4-Hydroxy-3-methylphenyl)boronic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.[8] For (4-Hydroxy-3-methylphenyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, the phenolic hydroxyl proton, and the boronic acid hydroxyl protons. The chemical shifts of the hydroxyl protons can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbon attached to the boron atom may show a broadened signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR (Boron-11 NMR): ¹¹B NMR is highly specific for boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination environment. For trigonal planar boronic acids, a characteristic chemical shift is observed.

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (4-Hydroxy-3-methylphenyl)boronic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry vial. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the hydroxyl groups.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts, coupling patterns, and comparison with data from similar compounds.[5][9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorptions:

-

O-H Stretch (hydroxyl groups): A broad band in the region of 3200-3600 cm⁻¹ is expected due to the hydrogen-bonded hydroxyl groups of the boronic acid and the phenol.

-

C-H Stretch (aromatic and methyl): Signals in the range of 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic ring): Absorptions around 1600 cm⁻¹ and 1475 cm⁻¹.

-

B-O Stretch: A strong band typically observed in the 1300-1400 cm⁻¹ region.

Protocol for IR Analysis (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumental Analysis:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Applications in Organic Synthesis and Medicinal Chemistry

(4-Hydroxy-3-methylphenyl)boronic acid is a valuable building block in both academic and industrial research, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The boronic acid acts as the organoboron nucleophile that, after activation with a base, transfers its organic group (the 4-hydroxy-3-methylphenyl moiety) to a palladium center, which then couples with an organic halide or triflate.[10]

The mechanism of the Suzuki coupling is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[11] The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[10][11]

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids are recognized as privileged structures in medicinal chemistry. [12] The boron atom can form reversible covalent bonds with diols, such as those found in saccharides, or with active site serine residues in enzymes.[13] This property has been exploited in the design of enzyme inhibitors and sensors. The (4-hydroxy-3-methylphenyl) moiety itself can serve as a scaffold that can be further functionalized to interact with biological targets. Boron-containing compounds have been investigated for a wide range of therapeutic areas, including cancer, infectious diseases, and inflammatory conditions.[2]

The ability of (4-Hydroxy-3-methylphenyl)boronic acid to participate in the synthesis of complex molecules makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[14] Computational tools like molecular docking can be used to predict the binding of molecules derived from this boronic acid to protein targets, guiding the synthesis of more potent and selective drug candidates.[15]

Conclusion

(4-Hydroxy-3-methylphenyl)boronic acid is a chemical compound of significant interest due to its versatile reactivity and potential for application in the synthesis of high-value molecules. This guide has provided a comprehensive overview of its theoretical and experimental aspects, from its fundamental molecular properties to its practical use in organic synthesis and medicinal chemistry. The synergy between computational modeling and experimental characterization allows for a deep understanding of this molecule, enabling researchers to harness its full potential in their scientific endeavors. As the field of drug discovery continues to evolve, the importance of well-characterized and versatile building blocks like (4-Hydroxy-3-methylphenyl)boronic acid will undoubtedly continue to grow.

References

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Available from: [Link]

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Semantic Scholar. Available from: [Link]

-

The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Available from: [Link]

-

A theoretical model to study the interaction between boronic acids and insulin. ChemRxiv. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. Available from: [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Cardiovascular Research Institute. Available from: [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available from: [Link]

-

The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. | Cardiovascular Research Institute [cvri.weill.cornell.edu]

- 3. achmem.com [achmem.com]

- 4. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 5. researchgate.net [researchgate.net]

- 6. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes & Protocols: (4-Hydroxy-3-methylphenyl)boronic Acid in Medicinal Chemistry

Introduction: The Strategic Value of the 4-Hydroxy-3-methylphenyl Moiety

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. (4-Hydroxy-3-methylphenyl)boronic acid has emerged as a particularly valuable reagent, primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, a cornerstone of contemporary medicinal chemistry for the synthesis of complex biaryl structures.

The 4-hydroxy-3-methylphenyl moiety itself is of significant interest. The phenolic hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, enabling strong interactions with biological targets such as enzymes and receptors. The adjacent methyl group provides steric bulk and lipophilicity, which can fine-tune the compound's selectivity, metabolic stability, and pharmacokinetic profile. This combination of features makes (4-Hydroxy-3-methylphenyl)boronic acid a go-to building block for introducing a privileged scaffold into potential drug candidates.

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The primary application of (4-Hydroxy-3-methylphenyl)boronic acid is in the synthesis of biaryl compounds. The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally lower toxicity of its boron-containing byproducts compared to other organometallic reagents.

Mechanistic Rationale and Experimental Causality

The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand (e.g., triphenylphosphine, SPhos, XPhos) is crucial for stabilizing the palladium center, promoting the different steps of the catalytic cycle, and influencing the reaction's efficiency with challenging substrates. For electron-rich phenols like (4-Hydroxy-3-methylphenyl)boronic acid, a phosphine ligand is typically required to facilitate the oxidative addition and reductive elimination steps.

-

Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions, such as protodeboronation (the cleavage of the C-B bond by a proton source).

-

Solvent System: The solvent must be able to dissolve the various components of the reaction and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used with an inorganic base). Common solvents include toluene, dioxane, or mixtures of a polar aprotic solvent with water (e.g., DME/water, THF/water).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative method for the Suzuki-Miyaura cross-coupling of (4-Hydroxy-3-methylphenyl)boronic acid with a generic aryl bromide.

Objective: To synthesize a 4'-hydroxy-3'-methylbiphenyl derivative.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity (M) | Amount (mmol) | Equivalents |

| Aryl Bromide (Ar-Br) | Varies | Varies | - | 1.0 | 1.0 |

| (4-Hydroxy-3-methylphenyl)boronic acid | 216238-71-0 | 151.96 | - | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | - | 0.02 | 0.02 |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | - | 0.04 | 0.04 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | 4 mL | - |

| Water (deionized) | 7732-18-5 | 18.02 | - | 1 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vessel (e.g., a 25 mL round-bottom flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (4-Hydroxy-3-methylphenyl)boronic acid (1.2 mmol, 182 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Solvent and Base Addition: Add 1,4-dioxane (4 mL) and the 2.0 M aqueous solution of potassium carbonate (1 mL, 2.0 mmol).

-

Degassing: Seal the reaction vessel with a septum and sparge the mixture with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Place the vessel in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: Case Studies

The 4-hydroxy-3-methylphenyl motif is present in several biologically active molecules, often contributing to their efficacy through specific interactions with their targets.

Inhibitors of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for diseases like rheumatoid arthritis. Many potent p38 inhibitors feature a biaryl scaffold where one of the rings is a substituted phenol. The 4-hydroxy-3-methylphenyl group can serve as a crucial "headgroup" that anchors the inhibitor in the ATP-binding pocket of the enzyme. The hydroxyl group often forms a critical hydrogen bond with the "hinge region" of the kinase, a common binding motif for kinase inhibitors. The methyl group can provide favorable van der Waals interactions and enhance selectivity over other kinases.

Signaling Pathway Visualization

The following diagram illustrates the role of p38 MAP kinase in a simplified inflammatory signaling pathway.

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion and Future Outlook

(4-Hydroxy-3-methylphenyl)boronic acid is a powerful and versatile tool in the medicinal chemist's arsenal. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the favorable drug-like properties of the 4-hydroxy-3-methylphenyl moiety, ensures its continued application in the synthesis of novel therapeutics. As drug discovery continues to demand more complex and precisely tailored molecules, the strategic use of such well-defined building blocks will remain a cornerstone of successful research and development programs.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemicalland21. (n.d.). (4-HYDROXY-3-METHYLPHENYL)BORONIC ACID. Retrieved January 27, 2024, from [Link]

-

Molbase. (n.d.). 4-Hydroxy-3-methylphenylboronic acid. Retrieved January 27, 2024, from [Link]

Application Notes and Protocols: (4-Hydroxy-3-methylphenyl)boronic acid in Cross-Coupling Reactions

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (4-Hydroxy-3-methylphenyl)boronic acid in pivotal cross-coupling reactions. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for protocol design. Detailed, field-tested protocols for Suzuki-Miyaura and Chan-Lam couplings are presented, alongside essential data on reagent handling, safety, and reaction monitoring. The aim is to equip researchers with the expertise to confidently and successfully implement this versatile reagent in their synthetic workflows.

Introduction: The Strategic Value of (4-Hydroxy-3-methylphenyl)boronic acid

(4-Hydroxy-3-methylphenyl)boronic acid is a highly valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a hydroxyl group ortho to a methyl group and para to the boronic acid moiety, offers a unique combination of reactivity and functionality. This arrangement allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key component in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, stands as one of the most powerful methods for creating C-C bonds, and arylboronic acids are central to its utility due to their stability, low toxicity, and functional group tolerance.[2][3] Complementary to this is the Chan-Lam coupling, which utilizes copper catalysis to form C-O and C-N bonds, further expanding the synthetic possibilities.[4][5][6]

This guide provides an in-depth exploration of the experimental setups required to leverage the full potential of (4-Hydroxy-3-methylphenyl)boronic acid.

Reagent Profile: Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₉BO₃ | PubChem |

| Molecular Weight | 151.96 g/mol | PubChem |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | Typically >250 °C (decomposes) | [7][8] |

| Solubility | Slightly soluble in water; soluble in methanol and other polar organic solvents. | [9] |

Note: Boronic acids can exist in equilibrium with their anhydride forms (boroxines). This can affect the apparent purity by titration but does not typically hinder reactivity in cross-coupling reactions.

Storage and Handling

Proper storage is critical to maintain the integrity of the boronic acid.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Recommended storage is at room temperature (15–25°C / 59–77°F), away from direct sunlight and heat sources.[12] For long-term stability, refrigeration is often recommended.[11][13]

-

Hygroscopicity: Arylboronic acids have a tendency to absorb moisture, which can lead to caking.[10][12] While not typically detrimental to the reaction itself (as many Suzuki protocols include water), it can complicate accurate weighing.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[7][11]

Safety and Personal Protective Equipment (PPE)

(4-Hydroxy-3-methylphenyl)boronic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][13][14][15]

-

Precautionary Measures:

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/pseudohalide.[2][3][16]

Mechanistic Rationale

The catalytic cycle provides the blueprint for our experimental design.[16] Understanding this process allows for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[16][17] This is often the rate-determining step.[16]

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[17][18]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new biaryl product and regenerating the Pd(0) catalyst.[16][17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile

This protocol details the coupling of (4-Hydroxy-3-methylphenyl)boronic acid with 4-bromobenzonitrile.

Materials:

-

(4-Hydroxy-3-methylphenyl)boronic acid

-

4-Bromobenzonitrile

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-Hydroxy-3-methylphenyl)boronic acid (1.2 equiv.), 4-bromobenzonitrile (1.0 equiv.), and potassium carbonate (3.0 equiv.).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. A strong base like K₂CO₃ is required to form the active boronate species for transmetalation.[18]

-

-

Catalyst Addition: Add the palladium catalyst precursor, such as Pd(OAc)₂ (1-3 mol%), and the ligand, PPh₃ (2-6 mol%). The ligand stabilizes the palladium center and facilitates the catalytic cycle.[16]

-

Expert Insight: The choice of ligand is critical. Electron-rich and bulky phosphine ligands often enhance catalyst activity, especially for less reactive aryl chlorides.[16]

-

-

Solvent Addition & Degassing: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). The flask is then sealed with a septum, and the mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Causality: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and reduced yields.

-

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress.

-

Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to yield the final product.

Reaction Monitoring

Effective monitoring ensures the reaction is stopped at the optimal time, maximizing yield and minimizing byproduct formation.

-

Thin-Layer Chromatography (TLC): A simple, cost-effective method to qualitatively track the consumption of the limiting reactant (typically the aryl halide).[19]

-

High-Performance Liquid Chromatography (HPLC) / LC-MS: Provides quantitative data on the conversion of starting materials to product. This is the preferred method in industrial settings for precise kinetic analysis.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly from aliquots, providing clear structural information on reactants and products.[21]

Alternative Application: The Chan-Lam C-O Coupling

The Chan-Lam coupling provides a powerful, complementary method for forming carbon-heteroatom bonds, specifically aryl ethers in this context, using copper catalysis.[4][6] Its key advantages include often milder reaction conditions and tolerance for open-air setups.[4][5][22]

Mechanistic Overview

The Chan-Lam mechanism is more complex and less universally agreed upon than the Suzuki coupling. However, a plausible pathway involves:

-

Ligand Exchange/Transmetalation: The boronic acid transmetalates with a Cu(II) salt (e.g., Cu(OAc)₂) to form an aryl-copper(II) species.

-

Coordination: The alcohol (in this case, the phenolic partner) coordinates to the copper center.

-

Reductive Elimination: The key C-O bond is formed via reductive elimination from a proposed Cu(III) intermediate, which is generated through oxidation.[22][23] The copper is then re-oxidized to complete the catalytic cycle.

Caption: General experimental workflow for a Chan-Lam C-O coupling reaction.

Protocol: Synthesis of a Diaryl Ether

This protocol describes the self-coupling of (4-Hydroxy-3-methylphenyl)boronic acid to form a symmetrical diaryl ether, demonstrating its dual role as both the aryl source and the phenol partner.

Materials:

-

(4-Hydroxy-3-methylphenyl)boronic acid

-

Copper(II) Acetate [Cu(OAc)₂]

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Toluene

-

Molecular Sieves (optional, for anhydrous conditions if desired)

-

Beaker or flask, magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a beaker or flask open to the atmosphere, dissolve (4-Hydroxy-3-methylphenyl)boronic acid (1.0 equiv.) in the chosen solvent (e.g., DCM).

-

Catalyst and Base Addition: Add the copper catalyst, Cu(OAc)₂ (1.0 - 2.0 equiv., stoichiometric for this type of homocoupling), and a base such as pyridine (2.0 equiv.).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change. The reaction can be run for 24-72 hours.

-

Work-up: a. Filter the reaction mixture through a pad of celite to remove insoluble copper salts. b. Wash the filtrate with dilute HCl to remove the base (pyridine), followed by water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion (Suzuki) | Inactive catalyst (oxidized Pd); Insufficiently strong or soluble base; Poor quality boronic acid. | Ensure rigorous degassing; Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); Use a different solvent system (e.g., Toluene/EtOH/H₂O); Use freshly purchased boronic acid. |

| Protodeboronation (Loss of -B(OH)₂) | Presence of excess water/acid; Prolonged reaction time at high temperature. | Minimize water content if possible (though some is often necessary); Reduce reaction temperature or time; Use a milder base. |

| Homocoupling of Boronic Acid | Oxygen contamination leading to side reactions. | Improve degassing technique; Ensure a positive pressure of inert gas is maintained throughout the reaction. |

| Low Yield (Chan-Lam) | Inappropriate copper source or base; Steric hindrance. | Screen different Cu(II) salts (e.g., CuCl₂, Cu(OTf)₂); Screen different amine bases (e.g., Et₃N, DIPEA); Increase reaction temperature. |

Conclusion

(4-Hydroxy-3-methylphenyl)boronic acid is a versatile and powerful reagent for constructing complex molecular architectures. Its successful application hinges on a solid understanding of the underlying reaction mechanisms and careful attention to experimental detail. The protocols for Suzuki-Miyaura and Chan-Lam couplings provided herein serve as robust starting points for synthesis. By applying the principles of catalyst selection, rigorous inert atmosphere techniques where required, and appropriate reaction monitoring, researchers can confidently incorporate this building block into their synthetic strategies for drug discovery and materials science.

References

-

Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Chan–Lam coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (2025). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis | Request PDF. [Link]

-

MARM-ACS. COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Chan-Lam Coupling. [Link]

-

Slideshare. CHAN LAM COUPLING. [Link]

-

Advion. SUZUKI REACTION MONITORING. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

-

AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

-

Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

PubChem. (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]

-

Fisher Scientific. (2011). SAFETY DATA SHEET. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 5. marmacs.org [marmacs.org]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. 3-Methylphenylboronic Acid | 17933-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. borax.com [borax.com]

- 11. fishersci.com [fishersci.com]

- 12. laballey.com [laballey.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. shoko-sc.co.jp [shoko-sc.co.jp]

- 20. vapourtec.com [vapourtec.com]

- 21. azom.com [azom.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Note: High-Purity Isolation of (4-Hydroxy-3-methylphenyl)boronic Acid for Pharmaceutical and Research Applications

Abstract: (4-Hydroxy-3-methylphenyl)boronic acid is a critical building block in modern synthetic chemistry, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions that are fundamental to drug discovery and materials science. The purity of this reagent is paramount, as common contaminants can drastically reduce reaction yields, complicate product purification, and compromise the integrity of final compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification of (4-Hydroxy-3-methylphenyl)boronic acid. We delve into the underlying chemical principles, present two field-proven protocols for scalable purification, and detail the necessary analytical methods for quality control and validation.

The Chemistry of Purification: A Strategic Overview

Effective purification begins with a deep understanding of the target molecule's properties and the nature of its likely impurities. The unique structure of (4-Hydroxy-3-methylphenyl)boronic acid, featuring both a weakly acidic phenolic hydroxyl group and a Lewis acidic boronic acid moiety, dictates the optimal strategies for its isolation.

Physicochemical Properties

| Property | Data |

| Molecular Structure |  |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Boronic Acid (-B(OH)₂), Phenolic Hydroxyl (-OH), Methyl (-CH₃) |

| Acidity | Exhibits both Lewis acidity at the boron center and Brønsted-Lowry acidity from the phenolic and boronic acid protons. |

The Impurity Profile: Understanding What to Remove

Syntheses of arylboronic acids, typically via organometallic routes such as the reaction of a Grignard reagent with a borate ester, invariably introduce a predictable set of impurities.[1][2] Understanding their origin is key to their removal.

-

Boroxines (Anhydrides): The most prevalent impurity is the cyclic anhydride trimer, known as a boroxine. It forms through the intermolecular dehydration of three boronic acid molecules. While boroxines are often inactive in coupling reactions, their presence reduces the effective molar quantity of the desired reagent. Fortunately, this dehydration is reversible, and boroxines can be hydrolyzed back to the monomeric boronic acid by treatment with water.[3]

-

Protodeborylation Products: Cleavage of the fragile carbon-boron bond, often facilitated by trace acid or water under harsh conditions, results in the formation of 2-methylphenol. This is a significant purity concern as it can compete in downstream reactions or be difficult to separate from the final product.[4]

-

Homocoupling Byproducts: Small amounts of symmetrical biaryl compounds can form during the synthesis.

-

Inorganic Salts: Residual salts from the synthetic workup (e.g., lithium or magnesium halides) are common and must be removed.

Caption: Key impurity pathways for arylboronic acids.

Rationale for Method Selection

Given the impurity profile, a multi-step purification strategy is often optimal.

-

Recrystallization: This classical technique is highly effective for solid compounds. For this specific molecule, a mixed-solvent system provides excellent selectivity, allowing the desired boronic acid to crystallize while leaving more soluble impurities in the mother liquor. It is an excellent first-pass technique for removing the bulk of impurities.[5]

-